molecular formula C19H15N3O3S2 B14958977 N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-methylquinoline-4-carboxamide

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-methylquinoline-4-carboxamide

Cat. No.: B14958977
M. Wt: 397.5 g/mol
InChI Key: IHTDHBQMOKHCLH-UHFFFAOYSA-N
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Description

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-methylquinoline-4-carboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in scientific research due to its potential therapeutic effects and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-methylquinoline-4-carboxamide involves several steps. The general synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the benzothiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Quinoline Derivative Formation: The quinoline derivative is synthesized by reacting 2-methylquinoline-4-carboxylic acid with a suitable reagent, such as thionyl chloride, to form the corresponding acid chloride.

    Coupling Reaction: The final step involves coupling the methanesulfonyl benzothiazole derivative with the quinoline acid chloride in the presence of a base to form this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-methylquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents such as halogens or nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond and formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-methylquinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to inhibit specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-methylquinoline-4-carboxamide can be compared with other similar compounds, such as:

    N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide: This compound has a nitro group instead of a quinoline moiety, which may result in different chemical and biological properties.

    N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-(propan-2-ylsulfanyl)-N-(pyridin-3-yl)methylbenzamide: This compound has a different substituent on the benzothiazole ring, leading to variations in its reactivity and applications.

    N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide: This compound has a phenoxy group instead of a quinoline moiety, which may affect its chemical and biological behavior.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H15N3O3S2

Molecular Weight

397.5 g/mol

IUPAC Name

2-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C19H15N3O3S2/c1-11-9-14(13-5-3-4-6-15(13)20-11)18(23)22-19-21-16-8-7-12(27(2,24)25)10-17(16)26-19/h3-10H,1-2H3,(H,21,22,23)

InChI Key

IHTDHBQMOKHCLH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C

Origin of Product

United States

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